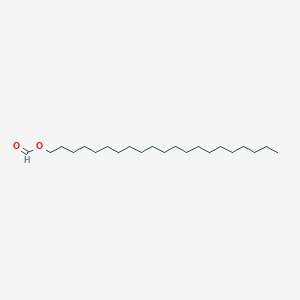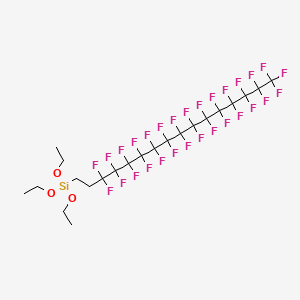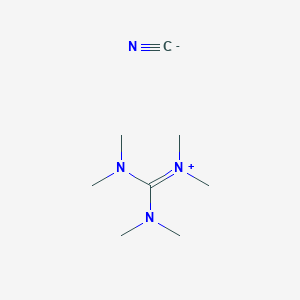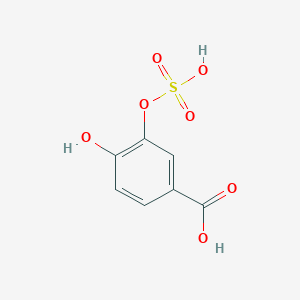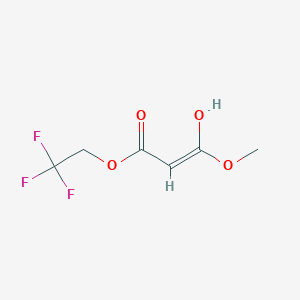
2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is an organic compound that features a trifluoroethyl group attached to a hydroxy and methoxy substituted propenoate. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate typically involves the esterification of 2,2,2-trifluoroethanol with (E)-3-hydroxy-3-methoxyprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 2,2,2-Trifluoroethyl (E)-3-oxo-3-methoxyprop-2-enoate.
Reduction: 2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxypropan-2-ol.
Substitution: Various substituted trifluoroethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing lipophilicity and metabolic stability . This can lead to the modulation of specific biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethyl functionality.
2,2,2-Trifluoroethyl methacrylate: Used in polymer chemistry for the synthesis of fluorinated polymers.
2,2,2-Trifluoroethyl acetate: Another ester with trifluoroethyl group, used in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is unique due to the combination of the trifluoroethyl group with the hydroxy and methoxy substituted propenoate. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H7F3O4 |
|---|---|
Poids moléculaire |
200.11 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H7F3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2,10H,3H2,1H3/b4-2+ |
Clé InChI |
BWXFDEKLGCRMDZ-DUXPYHPUSA-N |
SMILES isomérique |
CO/C(=C/C(=O)OCC(F)(F)F)/O |
SMILES canonique |
COC(=CC(=O)OCC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


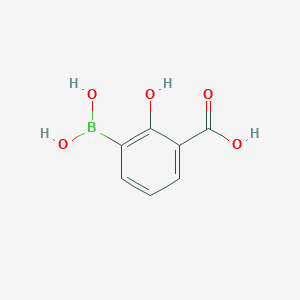
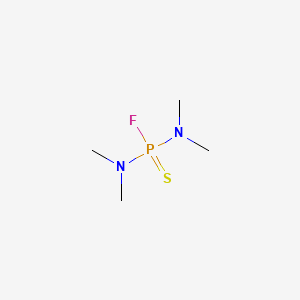
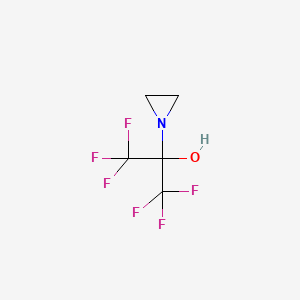
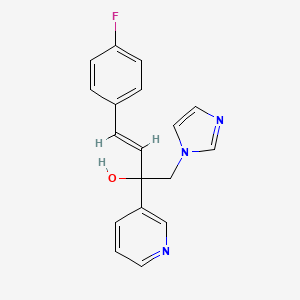
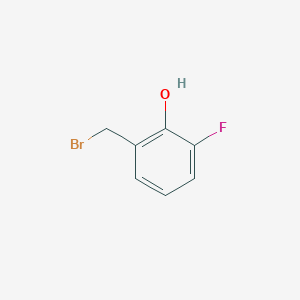
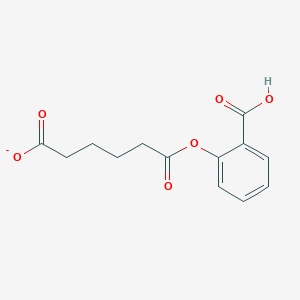
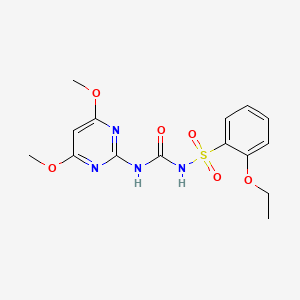
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
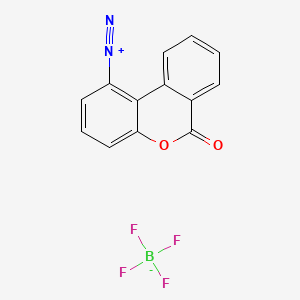
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
